Ethyl 3-aminoquinoline-2-carboxylate

Catalog No.
S2721480
CAS No.
62235-59-0
M.F
C12H12N2O2
M. Wt
216.24
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-aminoquinoline-2-carboxylate

CAS Number

62235-59-0

Product Name

Ethyl 3-aminoquinoline-2-carboxylate

IUPAC Name

ethyl 3-aminoquinoline-2-carboxylate

Molecular Formula

C12H12N2O2

Molecular Weight

216.24

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7H,2,13H2,1H3

InChI Key

DXRZFETVSRVQEV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC2=CC=CC=C2C=C1N

Solubility

not available

Ethyl 3-aminoquinoline-2-carboxylate is an organic compound with the molecular formula C12H12N2O2C_{12}H_{12}N_{2}O_{2} and a molecular weight of approximately 216.24 g/mol. This compound features a quinoline ring, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring, along with an ethyl ester and an amino group at specific positions. Its unique structure contributes to its diverse chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.

The chemical behavior of ethyl 3-aminoquinoline-2-carboxylate is characterized by several key reactions:

  • Cyclization Reactions: This compound can undergo cyclization when reacted with certain electrophiles, leading to the formation of more complex heterocyclic structures .
  • Substitution Reactions: The amino group on the quinoline ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Acid-Base Reactions: As an amino acid derivative, it can act as both an acid and a base, participating in proton transfer reactions under appropriate conditions .

Ethyl 3-aminoquinoline-2-carboxylate exhibits significant biological activity, particularly in pharmacological applications:

  • Antimicrobial Properties: Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential antimicrobial activity for ethyl 3-aminoquinoline-2-carboxylate .
  • Anticancer Activity: Preliminary studies indicate that derivatives of aminoquinoline compounds may possess anticancer properties, targeting specific pathways involved in tumor growth .
  • Enzyme Inhibition: This compound has been noted for its ability to inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification processes .

Several methods have been developed for synthesizing ethyl 3-aminoquinoline-2-carboxylate:

  • One-Pot Synthesis: A straightforward one-pot reaction involving ortho-aminobenzaldehydes and appropriate reagents can yield this compound efficiently .
  • Knoevenagel Condensation: The reaction between an aldehyde and malonic ester under basic conditions can lead to the formation of the quinoline scaffold, followed by subsequent amination to introduce the amino group .
  • Multicomponent Reactions: Recent advancements include using multicomponent reactions that incorporate various reactants to form this compound in a single step, enhancing yield and reducing time .

Ethyl 3-aminoquinoline-2-carboxylate has several notable applications:

  • Pharmaceutical Development: Due to its biological activity, it serves as a lead compound for developing new antimicrobial and anticancer agents.
  • Chemical Research: It is utilized in synthetic organic chemistry as a building block for more complex molecules.
  • Material Science: The compound's unique properties make it suitable for applications in developing novel materials with specific electronic or optical characteristics.

Studies on ethyl 3-aminoquinoline-2-carboxylate have focused on its interactions with various biological targets:

  • Protein Binding Studies: Investigations into how this compound binds to proteins can provide insights into its mechanism of action and therapeutic potential .
  • Receptor Interactions: Research indicates that it may interact with specific receptors involved in neurotransmission, potentially influencing neurological pathways .

Ethyl 3-aminoquinoline-2-carboxylate shares structural similarities with various other compounds. Here are some notable examples:

Compound NameSimilarityUnique Features
Ethyl 3-amino-7-bromoquinoline-2-carboxylate0.90Contains bromine substitution affecting reactivity
Methyl 4-hydroxyquinoline-2-carboxylate0.86Hydroxyl group introduces different solubility properties
Methyl quinoline-2-carboxylate0.82Lacks amino substitution, altering biological activity
Ethyl 6-(aminomethyl)picolinate hydrochloride0.75Different ring structure affecting pharmacokinetics

These compounds illustrate the diversity within the quinoline family while highlighting the unique characteristics of ethyl 3-aminoquinoline-2-carboxylate.

XLogP3

2.6

Dates

Modify: 2023-08-16

Explore Compound Types